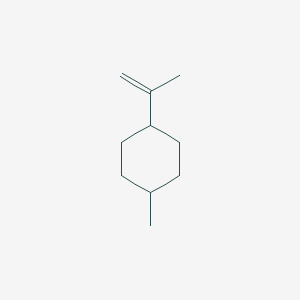
cis-1-Isopropenyl-4-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-Isopropenyl-4-methylcyclohexane is a cyclic terpene commonly known as limonene. It is a naturally occurring compound found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is widely used in various products such as perfumes, cleaning agents, and food flavorings.
準備方法
Synthetic Routes and Reaction Conditions
cis-1-Isopropenyl-4-methylcyclohexane can be synthesized through the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process involves heating alpha-pinene in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction conditions typically include temperatures ranging from 100°C to 150°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the extraction of limonene from citrus fruit peels. The extraction process includes steam distillation, where the peels are subjected to steam, causing the essential oils to vaporize. The vapor is then condensed and collected, yielding limonene.
化学反応の分析
Types of Reactions
cis-1-Isopropenyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.
Reduction: Reduction of limonene can yield p-menthane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the limonene molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions often use halogen gases or halogen-containing compounds under controlled conditions.
Major Products Formed
Oxidation: Carveol, carvone, limonene oxide.
p-Menthane.Substitution: Halogenated limonene derivatives.
科学的研究の応用
Scientific Research Applications
Cis-1-Isopropenyl-4-methylcyclohexane has garnered significant attention in several fields of research:
Chemistry
- Chiral Starting Material: It serves as a precursor for synthesizing various organic compounds due to its chiral nature.
Biology
- Antimicrobial Properties: Studies have demonstrated its effectiveness against certain bacteria and fungi, making it a candidate for natural antimicrobial agents.
Medicine
- Potential Anticancer Activity: Research indicates that it may induce apoptosis in cancer cells by modulating gene expression and inhibiting specific enzymes crucial for cell survival.
Industry
- Flavoring Agent: Widely used in food products for its citrus flavor.
- Fragrance Component: Commonly included in perfumes and cleaning products due to its pleasant aroma.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound was shown to disrupt cell membranes, leading to cell lysis.
Case Study 2: Anticancer Properties
Research conducted at the University of California explored the anticancer properties of limonene. The findings indicated that treatment with this compound led to a marked decrease in tumor growth in murine models, attributed to its ability to induce apoptosis through the modulation of apoptotic pathways.
作用機序
The exact mechanism of action of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. it is believed to exert its effects through various pathways, including modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
cis-1-Isopropenyl-4-methylcyclohexane can be compared with other similar compounds such as:
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, trans-: The trans-isomer of limonene, which has different physical and chemical properties.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate derivative of limonene, used in fragrances and flavorings.
This compound is unique due to its widespread occurrence in nature, its characteristic citrus scent, and its diverse applications in various fields.
特性
CAS番号 |
1124-25-0 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
InChIキー |
WPMKLOWQWIDOJN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
正規SMILES |
CC1CCC(CC1)C(=C)C |
Key on ui other cas no. |
6252-33-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















